1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone
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Overview
Description
1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone is a complex organic compound with a unique structure that includes an oxazinoazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the oxazinoazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, use of automated reactors, and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The oxazinoazepine ring system can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme activity, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Benzocycloheptene, 2,4a,5,6,7,8,9,9a-octahydro-3,5,5-trimethyl-9-methylene-: This compound has a similar ring structure but differs in functional groups and substitution patterns.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another compound with a similar ring system but different functional groups.
Uniqueness
1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone is unique due to its specific oxazinoazepine ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4a,5,6,7,8,9,9a-octahydro-2H-[1,4]oxazino[2,3-d]azepin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(13)12-6-7-14-10-3-5-11-4-2-9(10)12/h9-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYBWKCMMLALTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC2C1CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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